![molecular formula C16H16N2OS2 B2365033 3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326820-47-6](/img/structure/B2365033.png)
3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in the literature . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular formula of “3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” is C16H16N2OS2, and its molecular weight is 316.44.Scientific Research Applications
Anti-HIV-1 Activity
- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and shown to inhibit the reproduction of the human immunodeficiency virus type 1 (HIV-1) in vitro, demonstrating significant virus-inhibiting properties (Novikov et al., 2004).
Novel Synthesis Techniques
- A greener approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are important pharmacophores, has been reported. This method is characterized by step economy and reduced environmental impact (Shi et al., 2018).
Anti-Inflammatory and Antibacterial Activity
- Certain derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been prepared and tested for their anti-inflammatory and antibacterial properties, showcasing promising results (Srivastava & Das, 2009).
Antitumor Activity
- Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their antitumor activity. They have shown potential against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
- New thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and found to exhibit significant antibacterial and antifungal activities, surpassing some conventional drugs in efficacy against certain strains of bacteria and fungi (Kahveci et al., 2020).
Gastric Antisecretory Activity
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been investigated for their gastric antisecretory activity, providing insights into potential applications for gastrointestinal disorders (Sugiyama et al., 1989).
Future Directions
The future directions for “3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” could involve further optimization of the compound to serve as a new chemical entity for discovering new anticancer agents . This could be achieved by maintaining the common pharmacophoric features of several potent PI3K inhibitors .
properties
IUPAC Name |
3-ethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-3-18-15(19)14-13(8-9-20-14)17-16(18)21-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZTVEJEXOQVRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one |
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